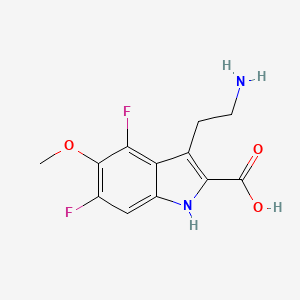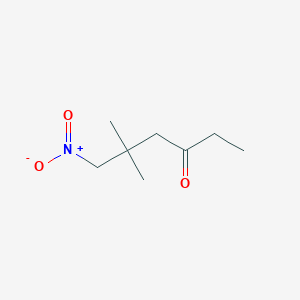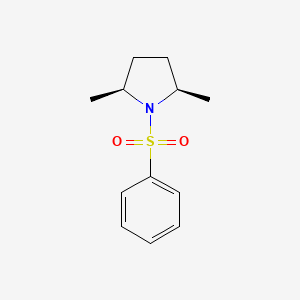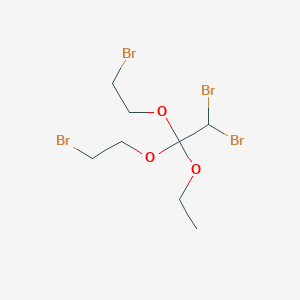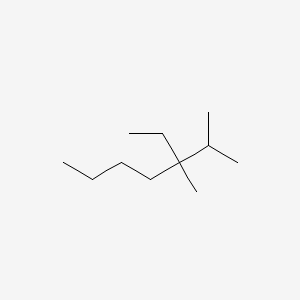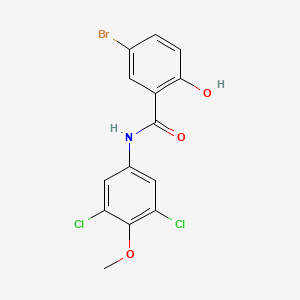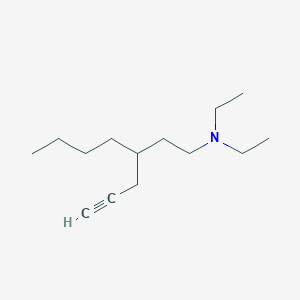![molecular formula C17H16O2S2 B14548226 (3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene] CAS No. 62085-03-4](/img/structure/B14548226.png)
(3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] is a complex organic compound characterized by its unique spiro structure, which includes a thietane ring fused to a thioxanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] typically involves multiple steps, starting from commercially available precursors. One common approach is to use a ring-closing metathesis reaction to form the spiro structure. The reaction conditions often include the use of a suitable catalyst, such as Grubbs’ catalyst, under an inert atmosphere and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or thiols.
Scientific Research Applications
(3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: Known for its antibacterial activity.
(3R,4S)-4-hydroxy-3-methyl-2-oxohexylphosphonic acid: Studied for its potential therapeutic applications.
Uniqueness
(3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] is unique due to its spiro structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
62085-03-4 |
|---|---|
Molecular Formula |
C17H16O2S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene] |
InChI |
InChI=1S/C17H16O2S2/c1-18-15-16(19-2)21-17(15)11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)17/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 |
InChI Key |
AFOZHSSSQOANHY-HOTGVXAUSA-N |
Isomeric SMILES |
CO[C@H]1[C@H](SC12C3=CC=CC=C3SC4=CC=CC=C24)OC |
Canonical SMILES |
COC1C(SC12C3=CC=CC=C3SC4=CC=CC=C24)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


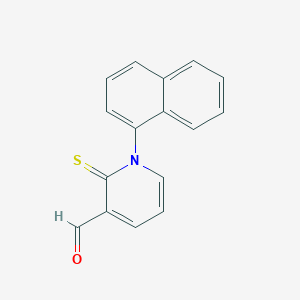
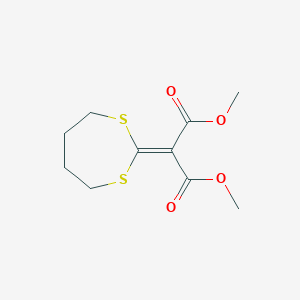
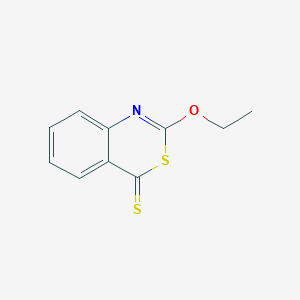
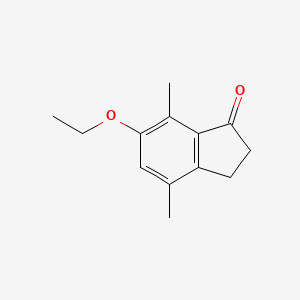
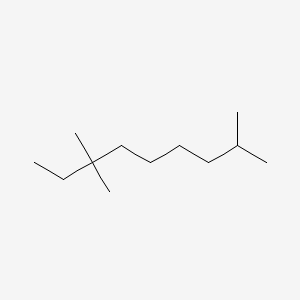
![4-[(Dimethylamino)methylidene]piperidine-2,3-dione](/img/structure/B14548170.png)
